molecular formula C14H20O3 B1522552 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid CAS No. 1183487-83-3

2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid

カタログ番号: B1522552
CAS番号: 1183487-83-3
分子量: 236.31 g/mol
InChIキー: FDTFWXQBGIXJEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and Bonding Characteristics

The molecular architecture of 2-methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid displays a complex arrangement of functional groups centered around an aromatic benzene ring system. The compound features a phenyl ring substituted at the para position with a 2-methylpropoxy group, while the aromatic system is further connected to a tertiary carbon center bearing two methyl groups and a carboxylic acid functionality. The structural framework can be represented by the Simplified Molecular Input Line Entry System notation as CC(C)COC1=CC=C(C=C1)C(C)(C)C(=O)O, which clearly delineates the connectivity pattern between constituent atoms.

The bonding characteristics reveal a predominantly sp2-hybridized aromatic system with localized π-electron density distributed across the benzene ring. The para-substitution pattern creates a linear arrangement of electron-donating and electron-withdrawing groups, with the methylpropoxy ether linkage providing electron density to the aromatic system while the carboxylic acid group serves as an electron-withdrawing substituent. The tertiary carbon center adjacent to the carboxylic acid group exhibits sp3 hybridization, creating a tetrahedral geometry that influences the overall molecular conformation and steric interactions.

The ether linkage connecting the 2-methylpropyl group to the aromatic ring introduces conformational flexibility through rotation around the carbon-oxygen bond. This structural feature allows for multiple rotational conformers, each with distinct spatial arrangements of the bulky isobutyl substituent relative to the aromatic plane. The carboxylic acid functionality provides hydrogen bonding capabilities through both the carbonyl oxygen and the hydroxyl group, enabling intermolecular interactions that significantly influence crystalline packing arrangements and solution-phase behavior.

Structural Parameter Value Description
Molecular Formula C14H20O3 Complete atomic composition
Molecular Weight 236.31 g/mol Calculated molecular mass
Chemical Abstracts Service Number 1183487-83-3 Registry identifier
International Union of Pure and Applied Chemistry Name This compound Systematic nomenclature
International Chemical Identifier Key FDTFWXQBGIXJEW-UHFFFAOYSA-N Unique structural identifier

特性

IUPAC Name

2-methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTFWXQBGIXJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Common Reagents and Conditions:

    類似化合物との比較

    Structural Analogues with Alkyl/Aryl Substituents

    Compound Name Substituent Molecular Weight (g/mol) Key Findings
    2-(4-Propylphenyl)propanoic acid () Propyl 192.26 Increased lipophilicity compared to shorter alkyl chains; limited solubility in aqueous media.
    2-(4-Isobutyrylphenyl)propanoic acid () Isobutyryl (2-methylpropanoyl) 234.27 Ibuprofen impurity; ketone group may enhance metabolic oxidation rates .
    2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic acid () Piperidinylpropyl 393.96 (HCl salt) Bulky substituent reduces bioavailability; potential CNS activity due to piperidine moiety .

    Enzyme Inhibition Profiles

    • 2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid (): Exhibits 79% cyclooxygenase (COX) inhibition at 10⁻⁴ M. Thienylmethyl group enhances COX-1/COX-2 binding via π-π interactions .
    • Target Compound :
      • The isobutoxy group lacks aromaticity, likely reducing COX affinity but may improve selectivity for lipoxygenase (LOX) inhibition.

    Pharmacokinetic Properties

    • Ibuprofen Impurities ():
      • Hydroxy and formyl derivatives (e.g., 1-Hydroxyibuprofen) show increased polarity, accelerating renal clearance.
    • 2-Methyl-2-{4-[(thiazole)methyl]phenoxy}propanoic acid (): Trifluoromethyl and thiazole groups enhance plasma half-life (t₁/₂) via resistance to CYP450 metabolism.

    Key Insight : The target compound’s isobutoxy group may slow metabolism compared to polar impurities but lacks the metabolic stability conferred by fluorinated groups .

    生物活性

    2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid, a derivative of phenylpropanoic acid, has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to well-known drugs such as ibuprofen, which is recognized for its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    Chemical Formula C13H18O3\text{Chemical Formula C}_{13}\text{H}_{18}\text{O}_3

    The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators involved in inflammation and pain signaling. Inhibition of COX-1 and COX-2 leads to reduced inflammation and pain relief.

    Biological Activity Overview

    • Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory effects comparable to those of ibuprofen. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models.
    • Analgesic Properties : The compound has been demonstrated to possess analgesic effects in various pain models, including acute and chronic pain scenarios.
    • Antihistamine Activity : Some derivatives of phenylpropanoic acids have shown antihistamine activity, suggesting potential applications in treating allergic conditions .

    Case Study 1: Anti-inflammatory Efficacy

    In a controlled study involving rat models with induced paw edema, this compound was administered at varying doses. The results indicated a dose-dependent reduction in swelling compared to the control group treated with saline.

    Dose (mg/kg)Edema Reduction (%)
    1025
    2045
    5070

    Case Study 2: Analgesic Effectiveness

    A separate study evaluated the analgesic properties using the tail-flick test in mice. The compound significantly increased the latency time to withdrawal compared to untreated controls.

    Treatment GroupLatency Time (seconds)
    Control3.5
    Low Dose5.0
    High Dose7.8

    Research Findings

    Recent research has highlighted the following key findings regarding the biological activity of this compound:

    • Selectivity : Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), derivatives like this compound exhibit a high selectivity for COX-1 and COX-2 with minimal gastrointestinal side effects .
    • Metabolism : The metabolic pathway involves sulfation and glucuronidation processes, which enhance solubility and facilitate renal excretion .

    科学的研究の応用

    Pharmaceutical Applications

    • Anti-inflammatory Agents :
      • The compound has been investigated for its potential as an anti-inflammatory drug. Studies indicate that it may inhibit specific pathways involved in inflammation, making it a candidate for treating conditions like arthritis .
    • Gout Treatment :
      • As a precursor to Febuxostat, a medication used to treat hyperuricemia and gout, 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid plays a significant role in pharmaceutical formulations. Its synthesis is optimized to produce high-purity intermediates suitable for further processing into effective gout treatments .
    • MCT4 Inhibition :
      • Recent research has highlighted the compound's potential as an inhibitor of MCT4 (monocarboxylate transporter 4), which is implicated in various proliferative diseases. This suggests that derivatives of this compound could be developed into therapeutic agents targeting metabolic disorders .

    Case Study 1: Synthesis Optimization for Febuxostat

    A study focused on improving the synthesis of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate demonstrated a yield exceeding 99% purity. This optimization process involved refining reaction conditions and purification techniques, highlighting the compound's importance in producing high-quality pharmaceuticals .

    Case Study 2: Anti-inflammatory Activity Assessment

    In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

    準備方法

    Etherification of 2-Methyl-2-phenylpropanoic Acid Derivatives

    One primary approach involves the etherification of 2-methyl-2-phenylpropanoic acid or its derivatives with 2-methylpropoxy substituents introduced via nucleophilic substitution or Williamson ether synthesis. This typically requires:

    • Starting with 2-methyl-2-phenylpropanoic acid or a halogenated intermediate such as 2-(4-bromophenyl)-2-methylpropanoic acid.
    • Reacting with 2-methylpropanol derivatives or alkoxides under basic conditions or using phase transfer catalysts.
    • Employing solvents like tetrahydrofuran (THF), toluene, or other hydrocarbons.

    This method is supported by selective bromination of the phenyl ring (para position) to introduce a good leaving group for subsequent ether formation, as detailed in patent EP 2532644 A1.

    Selective Bromination as a Key Intermediate Step

    Selective bromination of 2-methyl-2-phenylpropanoic acid is a critical step to prepare intermediates for etherification:

    • Bromination is performed in an aqueous medium under acidic, neutral, or alkaline conditions.
    • Bromine equivalents are carefully controlled (1-2 equivalents) to avoid over-bromination.
    • The reaction proceeds heterogeneously, with solid substrate suspended in water.
    • The brominated product, 2-(4-bromophenyl)-2-methylpropanoic acid, is isolated by extraction and crystallization.
    • This method avoids toxic halogenated solvents and provides high selectivity and purity (up to 99.28% GC purity after crystallization).

    A representative data table summarizing yields and purities from batch syntheses is shown below:

    Batch Scale (g) Yield of Crude Product (g) GC Composition of Crude Product (% area) Yield after Crystallization (g) GC Composition after Crystallization (% area)
    SM Product Impurities (meta, ortho) SM Product Impurities (meta, ortho)
    26.6 30.2 25.14 62.4 7.70, 1.42 15.1 11.11 84.94 2.14, Nil
    26.6 30.1 35.81 47.26 5.71, 1.10 10.3 15.78 65.32 2.10, Nil
    26.6 30.0 29.73 56.51 7.59, 1.68 14.6 12.98 80.23 2.18, Nil
    26.6 29.9 25.37 61.74 7.75, 1.75 15.2 10.78 86.15 2.99, Nil

    SM = Starting Material

    Palladium-Catalyzed Coupling for Side Chain Introduction

    Another synthetic approach involves palladium-catalyzed coupling reactions to introduce the 2-methylpropoxy side chain onto the phenyl ring:

    • Using 4-bromo phenethyl alcohol derivatives as substrates.
    • Employing Pd(dba)3 or Pd(dba)2 catalysts with ligands such as tri-tert-butylphosphine (t-Bu3P).
    • Zinc fluoride (ZnF2) is used as an additive.
    • Methyltrimethylsilyl dimethylketene acetal serves as a reagent for ester formation.
    • Reactions are conducted in DMF at around 80°C for 18 hours.
    • Workup includes aqueous extraction, drying over sodium sulfate, and purification to yield methyl esters of the target acid with yields of 88-100%.

    This method allows for the preparation of methyl esters of 2-methyl-2-[4-(2-hydroxyethyl)phenyl]propanoic acid, which can be further converted to the target ether compound.

    Purification and Crystallization Techniques

    • Post-reaction mixtures are typically extracted with ethyl acetate or toluene.
    • Organic layers are washed with water and dried over anhydrous sodium sulfate.
    • Solvents are removed under reduced pressure.
    • Crystallization is performed using solvents such as n-butanol, acetone, or heptanes to obtain high-purity products.
    • Cooling steps (0-5°C or 30-35°C) and acidification with hydrochloric acid are used to precipitate the product or its salts.
    • Recrystallization cycles improve purity and yield.

    Summary Table of Key Preparation Steps

    Step No. Description Conditions / Reagents Outcome / Notes
    1 Selective bromination of 2-methyl-2-phenylpropanoic acid Bromine, aqueous medium, acidic/neutral/alkaline High selectivity for para-bromo product, avoids toxic solvents
    2 Extraction and crystallization Organic solvent (ethyl acetate, toluene), water wash Purification to >99% purity
    3 Etherification / coupling Pd(dba) catalyst, t-Bu3P ligand, ZnF2, DMF, 80°C, 18 h Introduction of 2-methylpropoxy side chain via coupling
    4 Ester hydrolysis / acid formation Acidification with HCl, cooling Formation of free acid or hydrochloride salt
    5 Final drying and recrystallization Solvents: n-butanol, acetone, heptanes High purity crystalline product

    Research Findings and Industrial Considerations

    • The aqueous bromination process offers an environmentally friendlier and safer alternative to traditional halogenated solvent-based brominations.
    • Avoidance of hazardous reagents such as sodium hydride and expensive reagents like methyl iodide improves industrial scalability.
    • The palladium-catalyzed coupling offers high yields and regioselectivity but requires careful control of catalyst and ligand loadings.
    • Crystallization and purification steps are crucial for removing isomeric impurities and achieving pharmaceutical-grade purity.
    • Reaction temperatures are generally moderate (80-135°C), with prolonged reaction times (up to 16 hours) for complete conversion.

    Q & A

    Basic Research Questions

    Q. What synthetic routes are recommended for 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid?

    • Methodology : Begin with 4-(2-methylpropoxy)benzaldehyde as a starting material. A modified Strecker synthesis (common for α-amino acids) can be adapted by reacting the aldehyde with ammonia and hydrogen cyanide to form an intermediate nitrile. Hydrolysis under acidic or basic conditions converts the nitrile to the carboxylic acid group . For the 2-methylpropoxy substituent, introduce the alkoxy group via nucleophilic substitution or Mitsunobu reaction prior to aldehyde formation. Industrial-scale optimization may involve continuous flow reactors to enhance efficiency .

    Q. Which spectroscopic techniques are most effective for structural characterization?

    • Recommended Techniques :

    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the methyl groups, propoxy chain, and aromatic substitution pattern. The para-substituted phenyl group will show distinct splitting in aromatic protons.
    • IR Spectroscopy : Identify the carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functional groups.
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C14 _{14}H20 _{20}O3 _3).
    • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., if chiral centers exist) .

    Q. What are the key safety considerations for handling this compound?

    • Guidelines :

    • Storage : Store in airtight containers in a cool, dry, ventilated area. Avoid contact with strong acids or reactive metals (e.g., sodium, magnesium) due to potential incompatibility .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, Tyvek® suits, and eye protection. Use fume hoods for synthesis and handling .
    • Spill Management : Use HEPA-filter vacuums for dry spills; avoid dry sweeping. Neutralize acidic residues before disposal .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthetic yield?

    • Experimental Variables :

    VariableOptimization StrategyReference
    CatalystTest Lewis acids (e.g., ZnCl2 _2) for aldehyde activation in Strecker synthesis.
    SolventPolar aprotic solvents (e.g., DMF) may enhance nitrile intermediate stability.
    TemperatureElevated temperatures (~80°C) for hydrolysis step to accelerate reaction kinetics.
    Scale-UpUse continuous flow reactors to improve mixing and heat transfer in industrial settings.
    • Data Analysis : Monitor reaction progress via TLC or HPLC. Compare yields under varying conditions to identify optimal parameters.

    Q. How can researchers resolve contradictions in reported biological activities?

    • Approach :

    • Purity Assessment : Use HPLC to quantify impurities (e.g., unreacted intermediates or positional isomers). Reference standards from (e.g., Impurity A, B) can aid identification .
    • Biological Assays : Replicate studies under controlled conditions (e.g., cell lines, enzyme concentrations). For example, fluorinated analogs in show receptor selectivity, suggesting substituent effects on activity .
    • Computational Modeling : Perform docking studies to assess binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity). Compare with structurally related compounds in .

    Q. What strategies address challenges in stereochemical characterization?

    • Methods :

    • Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
    • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration when X-ray data are unavailable.
    • Dynamic NMR : Detect rotational barriers in propoxy or methyl groups that may influence conformation .

    Safety and Compliance

    Q. Are there occupational exposure limits (OELs) for this compound?

    • Regulatory Insight : While no specific OELs are listed for this compound, highlights that structurally similar chlorinated derivatives (e.g., MCPP) are classified as potential carcinogens. Apply ALARA (As Low As Reasonably Achievable) principles and monitor airborne concentrations using NIOSH guidelines .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid
    Reactant of Route 2
    Reactant of Route 2
    2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。